molecular formula C23H30N2O2 B5891738 1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide

1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide

Cat. No.: B5891738
M. Wt: 366.5 g/mol
InChI Key: FVAAPUSTEYKBQE-UHFFFAOYSA-N
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Description

1-Benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class. This compound is characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using a methoxyphenyl derivative and a suitable catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with specific receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic, anti-inflammatory, or neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Uniqueness: 1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, methoxyphenyl group, and piperidine ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-22(19-9-11-21(27-2)12-10-19)24-23(26)20-13-15-25(16-14-20)17-18-7-5-4-6-8-18/h4-12,20,22H,3,13-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAAPUSTEYKBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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